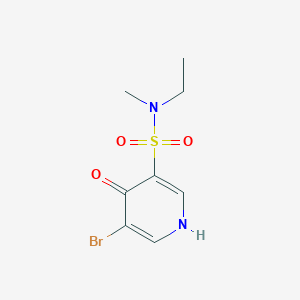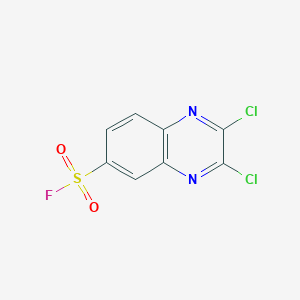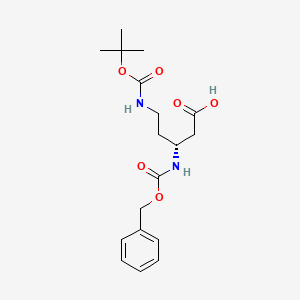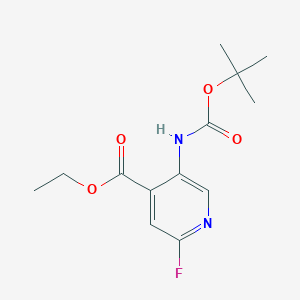![molecular formula C8H10N4 B13014033 N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The unique structure of pyrrolo[2,1-f][1,2,4]triazine, which includes a bicyclic heterocycle with a bridgehead nitrogen, contributes to its versatility and effectiveness in various biological systems .
Méthodes De Préparation
The synthesis of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine can be achieved through several synthetic routes. One common method involves the synthesis from pyrrole derivatives. This method typically includes the formation of a bromohydrazone intermediate, followed by the formation of a triazinium dicyanomethylide, and subsequent multistep synthesis . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound . Industrial production methods often involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a kinase inhibitor, making it a valuable compound in cancer research and treatment . Additionally, it has been studied for its antiviral properties, particularly in the context of RNA viruses . The compound’s versatility and effectiveness in various biological systems make it a valuable tool in scientific research.
Mécanisme D'action
The mechanism of action of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity . This inhibition disrupts signaling pathways that are essential for cell proliferation and survival, making it effective in cancer treatment . Additionally, its antiviral activity is attributed to its ability to inhibit RNA-dependent RNA polymerase, thereby preventing viral replication .
Comparaison Avec Des Composés Similaires
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as remdesivir, which is known for its antiviral properties . Other related compounds include kinase inhibitors like avapritinib and BMS-690514, which share similar structural motifs but differ in their specific targets and applications . The uniqueness of this compound lies in its combination of antiviral and anticancer activities, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-7-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-2-3-8-5-10-6-11-12(7)8/h2-3,5-6,9H,4H2,1H3 |
Clé InChI |
NHDAHKNLJYLKKB-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=C2N1N=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)

![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)






![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
